![molecular formula C19H23N7S B5607863 2-(methylthio)-6-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-pyrimidinamine](/img/structure/B5607863.png)
2-(methylthio)-6-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-pyrimidinamine
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Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves nucleophilic aromatic substitution reactions. For instance, a compound was synthesized via nucleophilic aromatic substitution of 2-chloro-4-[2-(methylthio)-1H-imidazol-5-yl]pyridine and p-phenylenediamine under acidic conditions, characterized by techniques including 1H-NMR, 13C-NMR, MS, HPLC, IR, and UV-VIS, and confirmed by single crystal X-ray diffraction (Ahmed A. El-Gokha et al., 2019). This process reflects the complex synthesis pathways possible for compounds within this chemical family.
Molecular Structure Analysis
The structure of similar compounds has been elucidated using X-ray crystallography, revealing detailed insights into their molecular geometry. For example, the crystal and molecular structures of derivatives were determined, demonstrating how substituents affect the molecular conformation and stability (Z. Karczmarzyk & W. Malinka, 2004).
Chemical Reactions and Properties
Chemical reactions involving the compound include nucleophilic substitutions and ring transformations, which are pivotal for modifying its chemical properties and biological activity. The reactivity of such compounds under various conditions can lead to the formation of new derivatives with potential pharmacological activities (P. M. Kochergin et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, are crucial for the compound's application in different domains. These properties are often determined by the compound's molecular structure and can significantly affect its behavior in biological systems.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability under various conditions, are essential for understanding the compound's potential applications. Studies on similar compounds have shown how modifications in the molecular structure can influence these properties, leading to the discovery of compounds with specific characteristics suitable for various applications (J. Khalafy et al., 2002).
properties
IUPAC Name |
2-methylsulfanyl-6-[3-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7S/c1-27-19-23-16(20)10-17(24-19)25-8-3-5-15(13-25)18-22-7-9-26(18)12-14-4-2-6-21-11-14/h2,4,6-7,9-11,15H,3,5,8,12-13H2,1H3,(H2,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOWOWVQGDLBTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)N2CCCC(C2)C3=NC=CN3CC4=CN=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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